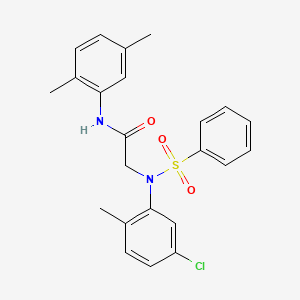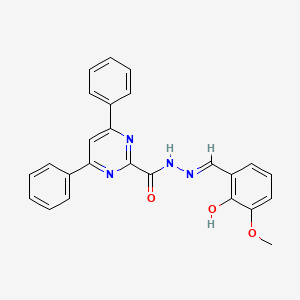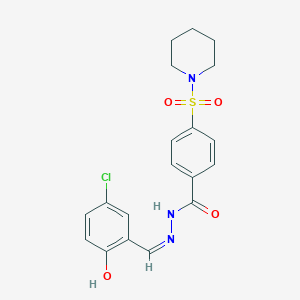
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological and pathological processes. In
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR1 by glutamate leads to the modulation of various intracellular signaling pathways, including the activation of phospholipase C, the inhibition of adenylate cyclase, and the modulation of ion channels. By blocking the activation of mGluR1, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can modulate these intracellular signaling pathways and affect various physiological and pathological processes.
Biochemical and physiological effects:
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium mobilization, the modulation of synaptic plasticity, and the reduction of neuroinflammation. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has also been shown to have neuroprotective effects in various animal models of neurological disorders, such as Parkinson's disease and ischemic stroke. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its selectivity and potency as an mGluR1 antagonist, its stability in various experimental conditions, and its availability from commercial sources. However, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, including the investigation of its potential therapeutic applications in various neurological disorders, the development of new mGluR1 antagonists based on the structure-activity relationship of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, and the exploration of its potential off-target effects and toxicity in vivo. Additionally, the combination of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide with other drugs or therapies may provide new opportunities for the treatment of neurological disorders.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used to investigate the role of mGluR1 in the central nervous system and its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has also been used in drug discovery and development, as a tool compound to study the structure-activity relationship of mGluR1 antagonists and as a lead compound for the development of new drugs targeting mGluR1.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(18-11-7-16(22)8-12-18)15-21(25)23-17-9-13-20(14-10-17)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRKIMCHUDNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3719868.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3719873.png)
![6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol](/img/structure/B3719878.png)

![5-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B3719891.png)

![4-[2-amino-2-(2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B3719900.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3719926.png)
![2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B3719927.png)
![ethyl 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3719930.png)

![N-methyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3719949.png)